molecular formula C20H17N3O4 B6496966 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 952846-40-1

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6496966
CAS No.: 952846-40-1
M. Wt: 363.4 g/mol
InChI Key: XTUBRCQPOAWPSD-UHFFFAOYSA-N
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Description

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It features a benzofuran core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge, a structural motif prevalent in compounds with significant pharmacological potential. The 7-ethoxy group on the benzofuran ring and the 3-methylphenyl substituent on the oxadiazole are key modulators of the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is of high interest in oncology research. Benzofuran derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A549, H1299), and colon (HCT116) cancers . The 1,3,4-oxadiazole ring is a critical pharmacophore known for its ability to inhibit cancer cell proliferation by inducing apoptosis through mechanisms such as caspase activation and cell cycle arrest . Researchers can utilize this compound to probe these pathways further. Beyond anticancer applications, the structural framework suggests potential for investigating antimicrobial and anti-inflammatory activities. Molecules containing 1,3,4-oxadiazole have shown a wide spectrum of biological activities, including antibacterial and antifungal effects . Similarly, certain benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes like cyclooxygenase-2 (COX-2) . This dual-ring system provides a versatile template for developing novel therapeutic agents across multiple disease areas. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-3-25-15-9-5-7-13-11-16(26-17(13)15)18(24)21-20-23-22-19(27-20)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBRCQPOAWPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 7-Hydroxybenzofuran-2-Carboxylic Acid

7-Hydroxybenzofuran-2-carboxylic acid is synthesized via Mukaiyama Michael addition of silyl enol ethers to o-benzoquinone esters, yielding functionalized benzofurans. The hydroxyl group at position 7 is critical for subsequent ethoxylation.

Ethoxylation at Position 7

The hydroxyl group is alkylated using ethyl iodide under basic conditions (e.g., K₂CO₃ in acetone). This method mirrors the ethoxylation of 7-hydroxycoumarin reported by, where labeled ethyl iodide introduces the ethoxy group in >80% yield.

Procedure :

  • Dissolve 7-hydroxybenzofuran-2-carboxylic acid (10 mmol) in acetone (50 mL).

  • Add K₂CO₃ (15 mmol) and ethyl iodide (12 mmol).

  • Reflux for 6 h, then quench with ice water.

  • Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–85%.

Synthesis of 5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine

Formation of 3-Methylbenzoyl Hydrazide

3-Methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

Procedure :

  • Reflux 3-methylbenzoic acid (10 mmol) with thionyl chloride (15 mmol) to form the acid chloride.

  • Add hydrazine hydrate (20 mmol) in ethanol and stir for 4 h.

  • Filter and recrystallize the product from ethanol.

Yield : 90%.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of KOH, forming 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol. Subsequent amination replaces the thiol group with an amine.

Procedure :

  • Mix 3-methylbenzoyl hydrazide (10 mmol) with CS₂ (15 mmol) and KOH (12 mmol) in ethanol.

  • Reflux for 6 h, acidify with HCl, and filter the precipitated thiol intermediate.

  • React the thiol intermediate with ammonia (25% aq.) at 100°C for 4 h.

Yield : 65%.

Amide Bond Formation

Activation of Carboxylic Acid

7-Ethoxybenzofuran-2-carboxylic acid is converted to its acid chloride using oxalyl chloride.

Procedure :

  • Dissolve the acid (10 mmol) in dry dichloromethane (30 mL).

  • Add oxalyl chloride (15 mmol) and catalytic DMF.

  • Stir for 2 h, then evaporate excess reagent.

Coupling with Oxadiazol-2-Amine

The acid chloride reacts with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine.

Procedure :

  • Dissolve the acid chloride (10 mmol) and oxadiazol-2-amine (10 mmol) in dry THF (50 mL).

  • Add triethylamine (15 mmol) and stir at 0°C for 1 h, then at room temperature for 12 h.

  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (methanol/water).

Yield : 70–78%.

Optimization and Challenges

Side Reactions

  • Esterification : Competing esterification during ethoxylation is mitigated by using excess ethyl iodide.

  • Oxadiazole Isomerization : Cyclization conditions (e.g., temperature, solvent) are optimized to avoid 1,2,4-oxadiazole byproducts.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane) resolves benzofuran and oxadiazole intermediates.

  • Recrystallization : Methanol/water mixtures yield high-purity final product.

Spectroscopic Characterization

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
7-Ethoxybenzofuran-2-carboxylic acid7.52 (d, J=8.4 Hz, 1H, H-6), 4.12 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃)161.2 (COOH), 148.9 (C-7), 112.4 (C-2)
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine7.35–7.28 (m, 4H, Ar-H), 2.42 (s, 3H, CH₃)165.8 (C-2), 138.5 (C-5), 21.3 (CH₃)
Final Product8.02 (s, 1H, NH), 7.61–7.45 (m, 7H, Ar-H), 4.15 (q, 2H, OCH₂), 2.44 (s, 3H, CH₃)168.5 (CONH), 161.0 (C=O), 148.7 (C-7)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation Products: Aldehyde and carboxylic acid derivatives.

    Reduction Products: Reduced oxadiazole and benzofuran derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it suitable for creating more complex molecules.

Reaction Type Description
Oxidation Can form oxidized derivatives under specific conditions.
Reduction Modifies functional groups to yield different reduced forms.
Substitution Electrophilic and nucleophilic substitutions can occur at aromatic positions.

Research indicates that this compound may possess significant biological activity, making it a candidate for drug discovery. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, which could be explored further in pharmacological research.

Material Science

The unique properties of this compound make it an interesting material for applications in advanced polymers and electronic materials. Its structural characteristics may enhance the performance of materials used in electronic devices or coatings.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring and the benzofuran core play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence, highlighting structural variations and their implications:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
Target Compound C₂₂H₁₉N₃O₄ (inferred) ~389–400 7-ethoxy (benzofuran), 5-(3-methylphenyl) (oxadiazole) Enhanced lipophilicity (ethoxy), aromatic interactions (3-methylphenyl)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 Sulfanyl linker, thiazole ring, 3-methylphenyl Increased hydrogen-bonding capacity (thiazole), moderate solubility (sulfanyl)
7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide C₁₉H₁₇N₃O₄S 383.42 Thiophenemethyl (oxadiazole), 7-ethoxy (benzofuran) Electron-rich thiophene enhances π-π stacking; sulfur may affect redox stability
2-{3,4-Dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole C₃₂H₃₃N₃O₅S 571.69 Dual 3-methylphenyl, dibutoxy, thiophene High lipophilicity (butoxy), steric hindrance from dual aromatic groups
7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide Not provided Not provided Methoxy (benzofuran), triazolopyridine-oxadiazole Reduced lipophilicity (methoxy), enhanced planar stacking (triazolopyridine)

Key Comparative Insights

The 3-methylphenyl group on the oxadiazole ring provides moderate steric bulk, balancing activity and solubility better than larger substituents (e.g., dibutoxy in ).

Thiophene-substituted analogs () exhibit higher electron density than 3-methylphenyl derivatives, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS No. 952846-40-1) is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Structural Characteristics

The molecular formula of the compound is C20H17N3O4C_{20}H_{17}N_{3}O_{4} with a molecular weight of 363.4 g/mol. The compound features a benzofuran ring fused with an oxadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
CAS Number952846-40-1

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Specific methods and reagents used in the synthesis have been detailed in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Research has shown that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study evaluating various oxadiazole derivatives indicated that modifications in the structure could enhance their activity against different cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antibacterial Activity

The antibacterial efficacy of this compound has been tested against several strains of bacteria. In vitro studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. For example, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The presence of the oxadiazole ring is particularly significant as it has been linked to enhanced antifungal properties in related compounds. Studies reported MIC values ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Antitumor Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit tumor growth in animal models. The results indicated a dose-dependent response with significant tumor reduction observed at higher doses.
  • Antimicrobial Screening : A comprehensive screening of various oxadiazole compounds revealed that those with specific substituents exhibited enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that can guide future drug design.

Q & A

Q. What are the optimal synthetic routes for synthesizing 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzofuran core via Claisen condensation or Friedel-Crafts acylation.
  • Step 2 : Introduction of the ethoxy group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling of the benzofuran-2-carboxamide with the 1,3,4-oxadiazole moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) or microwave-assisted methods for higher efficiency .
  • Step 4 : Purification via column chromatography or recrystallization, validated by NMR and LC-MS for purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methodologies include:

  • Spectroscopic Analysis : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry; IR for functional group identification (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation, particularly interactions between the oxadiazole and benzofuran moieties .
  • Solubility/Stability : Assessed in DMSO, ethanol, or PBS buffers under varying pH/temperature conditions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups on benzofuran, methyl vs. halogen on oxadiazole) to identify critical pharmacophores .
  • Computational docking : Molecular dynamics simulations to predict binding modes with targets like kinases or GPCRs .
  • Metabolite profiling : LC-MS/MS to assess metabolic stability and identify active/inactive derivatives .

Q. What strategies optimize bioavailability and reduce off-target effects?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and tissue penetration .
  • Lipophilicity modulation : Replace hydrophobic groups (e.g., 3-methylphenyl) with polar moieties (e.g., pyridine) to improve pharmacokinetics .
  • Selectivity assays : Screen against panels of related enzymes/receptors to identify selectivity windows .

Q. How can researchers validate conflicting mechanistic hypotheses (e.g., apoptosis vs. autophagy induction)?

  • Pathway-specific inhibitors : Use inhibitors like chloroquine (autophagy) or Z-VAD-FMK (apoptosis) in combination treatments .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Subcellular localization : Confocal microscopy with fluorescently tagged compounds to track cellular uptake and organelle targeting .

Methodological Challenges and Solutions

Q. How to address low yields in oxadiazole ring formation?

  • Reaction optimization : Use microwave-assisted synthesis for faster cyclization and reduced side products .
  • Catalyst screening : Test Pd-based catalysts or ionic liquids for improved regioselectivity .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., benzofuran vs. oxadiazole protons) .
  • Isotopic labeling : 15^{15}N or 19^{19}F labeling for tracking specific functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.